2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine
Overview
Description
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine is a chemical compound with the molecular formula C₈H₁₀F₂N₂O and a molecular weight of 188.17 g/mol . It is characterized by the presence of a difluoroethyl group attached to a methoxypyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine typically involves the reaction of 6-methoxypyridine with difluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group and methoxypyridine ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethan-1-amine include:
2,2-Difluoro-2-(6-methoxypyridin-3-yl)ethan-1-amine: Differing in the position of the methoxy group on the pyridine ring.
2,2-Difluoro-2-(6-methoxypyridin-2-yl)acetic acid: Featuring an acetic acid group instead of an amine group. These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and molecular structures.
Properties
IUPAC Name |
2,2-difluoro-2-(6-methoxypyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-13-7-4-2-3-6(12-7)8(9,10)5-11/h2-4H,5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGIBWPSNUWIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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